molecular formula C14H9I4NO3 B601873 3,5,3',5'-Tetraiodo Thyroacetamide CAS No. 176258-88-1

3,5,3',5'-Tetraiodo Thyroacetamide

Cat. No. B601873
CAS RN: 176258-88-1
M. Wt: 746.85
InChI Key:
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Description

“3,5,3’,5’-Tetraiodo Thyroacetamide” is a compound that belongs to the class of thyroid hormones . It is also known as a thyroid hormone analogue and a Thyroxine impurity.


Molecular Structure Analysis

The molecular formula of “3,5,3’,5’-Tetraiodo Thyroacetamide” is C14H9I4NO3 . Its molecular weight is 746.84 g/mol . The compound is achiral .

Scientific Research Applications

Thyroid Hormone Analogue Research

T4-acetamide is structurally similar to the thyroid hormone thyroxine (T4). It’s used in research to understand the molecular mechanisms of thyroid hormone action and metabolism . Studies may involve observing its effects on gene expression modulation and cell signaling pathways , particularly in liver fatty acid metabolism .

Metabolic Disease Treatment

Due to its similarity to thyroid hormones, T4-acetamide is explored for its potential to treat metabolic diseases. It could influence basal energy expenditure , affecting carbohydrate and lipid catabolism . Its role in de novo lipogenesis and lipid lowering action is of particular interest .

Cancer Research

The compound’s ability to modulate metabolic pathways makes it a candidate for cancer research. It could potentially alter the metabolic environment of cancer cells, affecting their growth and survival .

Electrosynthesis of Amides

In the field of synthetic chemistry, T4-acetamide can be used to study the electrosynthesis of amides, a process that is important for creating greener routes in pharmaceutical manufacturing .

Biochemical Assays and Enzyme Inhibition Studies

T4-acetamide could be used in biochemical assays to study enzyme inhibition, particularly in the context of urease inhibition . This has implications for the treatment of diseases like ulcers and urinary tract infections .

Safety and Hazards

“3,5,3’,5’-Tetraiodo Thyroacetamide” is not classified as a hazardous compound .

properties

IUPAC Name

2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9I4NO3/c15-8-4-7(5-9(16)13(8)21)22-14-10(17)1-6(2-11(14)18)3-12(19)20/h1-2,4-5,21H,3H2,(H2,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMHUDWTDPTECO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9I4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170104
Record name 3,5,3',5'-Tetraiodo thyroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

746.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

176258-88-1
Record name 3,5,3',5'-Tetraiodo thyroacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176258881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,3',5'-Tetraiodo thyroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,3',5'-TETRAIODO THYROACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R88478K81J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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